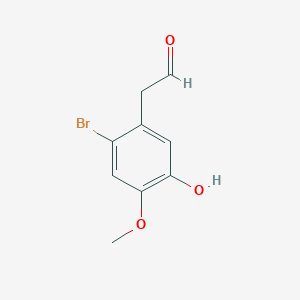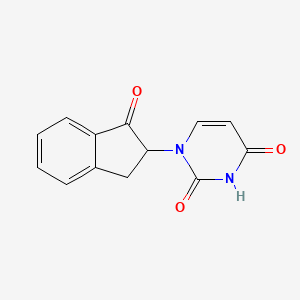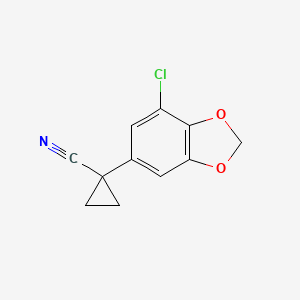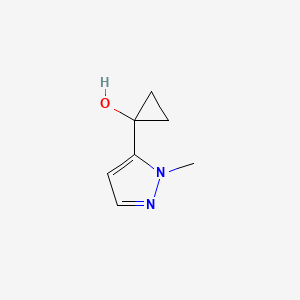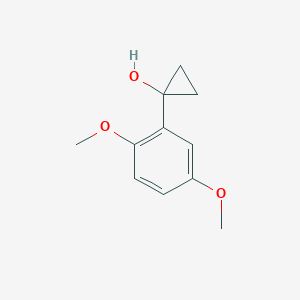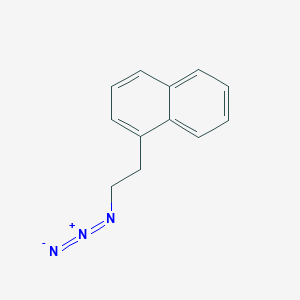
1-(2-Azidoethyl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Azidoethyl)naphthalene is an organic compound that features a naphthalene ring substituted with an azidoethyl group. This compound is of interest due to its potential applications in organic synthesis, materials science, and medicinal chemistry. The azido group is known for its versatility in chemical reactions, making this compound a valuable intermediate in various synthetic pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Azidoethyl)naphthalene can be synthesized through a multi-step process starting from commercially available naphthalene derivatives. One common method involves the alkylation of naphthalene with 2-bromoethyl azide under basic conditions. The reaction typically proceeds in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution of the bromine atom by the azido group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, safety measures are crucial due to the potentially explosive nature of azides.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Azidoethyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds under specific conditions.
Reduction: Reduction of the azido group can yield primary amines.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming triazoles through click chemistry.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Catalysts like palladium on carbon (Pd/C) or reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Copper(I) catalysts in azide-alkyne cycloaddition reactions (click chemistry).
Major Products:
Oxidation: Nitroethyl naphthalene derivatives.
Reduction: Ethylamine naphthalene derivatives.
Substitution: 1,2,3-Triazole derivatives.
Applications De Recherche Scientifique
1-(2-Azidoethyl)naphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Employed in bioconjugation techniques for labeling biomolecules.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive triazoles.
Industry: Utilized in the production of energetic materials and as a building block for advanced materials.
Mécanisme D'action
The mechanism of action of 1-(2-Azidoethyl)naphthalene primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, a process facilitated by copper(I) catalysts. This reaction is highly regioselective and efficient, making it a valuable tool in organic synthesis .
Comparaison Avec Des Composés Similaires
- 1-(Azidomethyl)naphthalene
- 1-(2-Azidoethyl)benzene
- 1-(2-Azidoethyl)-4-methoxybenzene
Uniqueness: 1-(2-Azidoethyl)naphthalene is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties compared to other azidoethyl compounds. This uniqueness makes it particularly useful in the synthesis of polycyclic aromatic compounds and in applications requiring specific reactivity patterns .
Propriétés
Numéro CAS |
406953-52-4 |
|---|---|
Formule moléculaire |
C12H11N3 |
Poids moléculaire |
197.24 g/mol |
Nom IUPAC |
1-(2-azidoethyl)naphthalene |
InChI |
InChI=1S/C12H11N3/c13-15-14-9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8-9H2 |
Clé InChI |
OLJHNVWVUOMRDZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2CCN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({6-[(Tert-butoxy)carbonyl]-6-azaspiro[2.5]octan-1-yl}amino)acetic acid](/img/structure/B13590136.png)
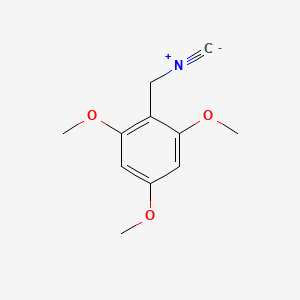



![1-[1-(2,4,6-Trimethylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13590172.png)
![{[2-Fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride](/img/structure/B13590174.png)
![[4-(2-Oxopiperidin-1-yl)cyclohexyl]urea](/img/structure/B13590183.png)
